Allylpalladium(II) chloride dimer

説明

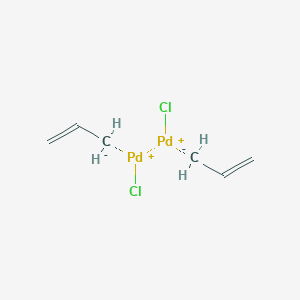

Structure

2D Structure

特性

IUPAC Name |

palladium(2+);prop-1-ene;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENAXHPKEVTBLF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C=C.[CH2-]C=C.[Cl-].[Cl-].[Pd+2].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2Pd2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12012-95-2 | |

| Record name | Di-μ-chlorobis(η3-2-propenyl)dipalladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12012-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Allylpalladium Ii Chloride Dimer

Preparation Routes from Palladium(II) Chloride and Allyl Halides

The synthesis of allylpalladium(II) chloride dimer from palladium(II) chloride and allyl halides is a well-established and common method. This approach can be categorized into conventional methods and those enhanced by the use of additives.

Conventional Synthetic Approaches

2Na₂PdCl₄ + 2 CH₂=CHCH₂Cl + 2 CO + 2 H₂O → [(η³-C₃H₅)PdCl]₂ + 4 NaCl + 2 CO₂ + 4 HCl chemicalbook.com

Another conventional approach involves the direct reaction of palladium(II) chloride and potassium chloride in water, followed by the addition of an excess of allyl chloride. guidechem.com The mixture is typically stirred for an extended period, often 24 hours, to ensure complete reaction. guidechem.com The product is then extracted using an organic solvent like chloroform. chemspider.comguidechem.com

Table 1: Conventional Synthesis of this compound

| Reactants | Reagents/Solvents | Reaction Time | Key Observations | Yield |

|---|---|---|---|---|

| Palladium(II) chloride, Sodium chloride, Allyl chloride | Methanol, Water, Carbon monoxide | 1 hour | Color change from reddish-brown to yellow, precipitation of yellow solid. chemspider.com | 84% chemspider.com |

Enhanced Synthesis Utilizing Additives (e.g., 1,5-Cyclooctadiene)

To improve the efficiency of the synthesis, certain additives can be employed. A notable example is the use of 1,5-cyclooctadiene (B75094) (COD). Research has shown that the addition of 1,5-cyclooctadiene to the reaction of palladium chloride and allyl chloride can significantly accelerate the reaction rate. google.com This enhanced method drastically reduces the reaction time from as long as 25 hours in conventional methods to just 3 hours. google.com

In this improved process, palladium chloride, 1,5-cyclooctadiene, allyl chloride, and a solvent such as toluene (B28343) are reacted at an elevated temperature (70-100 °C). google.com The 1,5-cyclooctadiene is believed to act as a catalyst, facilitating the reaction. google.com This method not only shortens the reaction time but also simplifies the work-up procedure, often requiring only filtration to isolate the product. google.com This results in a higher productivity and a more environmentally friendly process with reduced solvent waste. google.com A patent for this method reports a yield of over 98% and a purity of 98%. google.com

Table 2: Enhanced Synthesis with 1,5-Cyclooctadiene

| Reactants | Additive | Solvent | Reaction Time | Temperature | Yield | Purity |

|---|

Formation via Reactions with Allylsilanes

This compound can also be formed through reactions involving allylsilanes. For instance, the reaction of allyldimethylsilanolate sodium salts with aryl bromides can be catalyzed by allylpalladium chloride dimer itself, leading to allylated arenes. researchgate.net While this is an application of the dimer, it also points to the dynamic equilibrium and potential formation pathways involving allylic silicon compounds. More directly, the reduction of this compound to a Pd(0) species can be achieved by reacting it with alkali metal silanolates, a process that is particularly rapid in the presence of chelating bisphosphine ligands. researchgate.netthieme-connect.de This reactivity highlights the interaction between the palladium dimer and silane (B1218182) derivatives.

Ligand Exchange and Bridge Splitting Reactions to Form Monomeric Species

The dimeric structure of allylpalladium(II) chloride features chloride bridges that can be cleaved in the presence of Lewis bases. This bridge-splitting reaction leads to the formation of monomeric η³-allyl-palladium chloride complexes. wikipedia.org A wide variety of Lewis bases can effect this transformation, forming adducts of the type (η³-C₃H₅)PdCl:B, where B is the Lewis base. wikipedia.org

For example, the reaction of the dimer with pyridine (B92270) results in the formation of the monomeric pyridine adduct, (η³-C₃H₅)PdCl(NC₅H₅). wikipedia.org The enthalpy change for this reaction has been determined, providing insight into the thermodynamics of the bridge-splitting process. wikipedia.org The dissociation energy of the dimer itself has also been calculated, which is a prerequisite for the reaction with the Lewis base. wikipedia.org

Furthermore, the dimer reacts with cyclopentadienyl (B1206354) anions (e.g., from sodium cyclopentadienide) to yield the monomeric 18-electron complex, cyclopentadienyl allyl palladium. wikipedia.orgguidechem.com

[(η³-C₃H₅)PdCl]₂ + 2 NaC₅H₅ → 2 (η⁵-C₅H₅)Pd(η³-C₃H₅) + 2 NaCl wikipedia.org

These ligand exchange and bridge-splitting reactions are crucial as they are often the initial step in many catalytic cycles where the monomeric palladium species is the active catalyst. chemicalbook.comguidechem.com The choice of the ligand can influence the reactivity and selectivity of the subsequent catalytic transformation. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) chloride |

| Allyl chloride |

| Sodium tetrachloropalladate |

| Sodium chloride |

| Carbon monoxide |

| Methanol |

| Water |

| Chloroform |

| Potassium chloride |

| 1,5-Cyclooctadiene |

| Toluene |

| Allylsilanes |

| Allyldimethylsilanolate |

| Pyridine |

| Sodium cyclopentadienide |

Mechanistic Insights into Allylpalladium Ii Chloride Dimer Catalysis

Precatalyst Activation Pathways to Active Palladium(0) Species

The conversion of the stable Pd(II) precatalyst, allylpalladium(II) chloride dimer, into the active Pd(0) catalyst is a critical initiation step in the catalytic cycle. This activation can proceed through several distinct mechanistic pathways, often influenced by the specific reagents, ligands, and solvents employed in the reaction system. Key proposed pathways include reductive mechanisms, nucleophilic attack, solvent assistance, and transmetalation. nih.gov

Reductive Activation Mechanisms

Direct reduction of the Pd(II) center to Pd(0) is a common activation strategy. This can be achieved using various reducing agents. Alkali metal silanolates, for instance, have been shown to effectively reduce this compound to a Pd(0) species. illinois.eduresearchgate.net This reduction is particularly rapid when chelating bisphosphine ligands are present. illinois.eduresearchgate.net Studies have demonstrated that a stoichiometric quantity of an arylsilanolate relative to the palladium(II) complex is necessary to achieve a clean and quantitative reduction to ligandless Pd(0). researchgate.net

Phosphines can also function as reducing agents for the palladium(II) precatalyst, leading to the formation of the corresponding phosphine (B1218219) oxides. researchgate.net However, this method is considered less efficient as it requires the use of phosphines in superstoichiometric amounts relative to the palladium, which can be wasteful, especially with expensive or complex ligands. researchgate.net

| Reductant Type | Example | Key Features |

| Alkali Metal Silanolates | Arylsilanolates | Requires stoichiometric amounts for complete reduction to Pd(0). researchgate.net |

| Phosphines | Triphenylphosphine | Acts as a reducing agent, forming phosphine oxide; can be wasteful. researchgate.net |

Nucleophilic Attack-Induced Activation

A frequently postulated activation mechanism involves the nucleophilic attack of a base on the η³-allyl ligand of the complex. nih.govacs.org This attack is followed by the reductive elimination of an allylic-substituted product, which generates the active Pd(0) species. The nature of the nucleophile, solvent, and ligands can influence the efficiency of this pathway. researchgate.net

The effectiveness of this activation route can be significantly affected by the reaction medium. For example, in protic polar solvents like water, the nucleophilicity of small, negatively charged ions such as hydroxide can be diminished due to the formation of a stabilizing solvation shell. acs.org This can hinder the nucleophilic attack on the allyl ligand, potentially requiring higher temperatures for the reaction to proceed. acs.org

Solvent-Assisted Activation

The solvent can play a direct role in the activation of the this compound. One proposed mechanism involves a hydrogen transfer from the α-carbon of a primary or secondary alcohol, which is often used as a solvent or co-solvent. acs.org This is followed by the elimination of an allyl-hydrogen species, yielding the Pd(0) catalyst. Consequently, the exclusion of such alcohols from the reaction mixture can impede this specific activation route. acs.org The solvent-assisted pathway is considered one of the three main mechanisms for the activation of allyl-type precatalysts. nih.gov

Transmetalation-Mediated Activation

In many cross-coupling reactions, activation occurs via transmetalation. This pathway involves the reaction of the allylpalladium(II) complex with an organometallic reagent, such as an arylboronic acid, followed by reductive elimination of an allyl-aryl compound. nih.govacs.org This process simultaneously generates the active Pd(0) species that enters the primary catalytic cycle.

The activation of organosilicon compounds with a fluoride ion source illustrates a specific example of this pathway. The fluoride generates a transient pentacoordinate silicate, which is highly reactive and capable of transmetalation with the palladium complex to facilitate the cross-coupling reaction. researchgate.net Detailed mechanistic studies on the cross-coupling of arylsilanolates have confirmed the intermediacy of covalent adducts with Si-O-Pd linkages, highlighting the significance of transmetalation in the activation process. researchgate.net

Role of π-Allyl Palladium Intermediates in Catalytic Cycles

The π-allyl moiety is not merely a spectator ligand that facilitates the generation of Pd(0); it is integral to the structure and reactivity of the precatalyst itself. The formation and properties of η³-allyl palladium complexes are fundamental to their application in catalysis.

Formation of η³-Allyl Palladium Complexes

This compound is a dimeric complex where each palladium atom is coordinated to an η³-allyl group. wikipedia.org This complex is typically synthesized through the reaction of a palladium(II) salt with an allylating agent.

One common laboratory preparation involves bubbling carbon monoxide through a methanolic aqueous solution of sodium tetrachloropalladate (formed from palladium(II) chloride and sodium chloride) in the presence of allyl chloride. wikipedia.org An alternative method is the reaction of propene with palladium(II) trifluoroacetate, which forms an intermediate that is subsequently treated with a chloride source to yield the final dimer. wikipedia.org A more recent, simplified process utilizes 1,5-cyclooctadiene (B75094) to accelerate the reaction between palladium chloride and allyl chloride, significantly reducing reaction times. google.com

The dimer can further react with various ligands, such as phosphines or N-heterocyclic carbenes (NHCs), to form monomeric η³-allyl palladium complexes, which are often the direct precursors to the active catalytic species. sigmaaldrich.comresearchgate.net

| Synthesis Method | Palladium Source | Allyl Source | Key Reagents/Conditions |

| Carbon Monoxide Method | Palladium(II) chloride / Sodium chloride | Allyl chloride | Carbon monoxide, Methanol/Water wikipedia.org |

| Propene Method | Palladium(II) trifluoroacetate | Propene | Followed by ion exchange with Cl⁻ wikipedia.org |

| Accelerated Method | Palladium(II) chloride | Allyl chloride | 1,5-Cyclooctadiene, Toluene (B28343) google.com |

Interconversion between η³- and σ-Allyl Palladium Species

The dynamic equilibrium between η³- (pi-allyl) and σ- (sigma-allyl) palladium complexes is a fundamental aspect of catalysis involving this compound. This interconversion, often referred to as η³-η¹-η³ isomerization, is crucial for various transformations within the catalytic cycle, including syn/anti isomerization of the allyl fragment, which can influence product stereochemistry. researchgate.netacs.org

The mechanism of this isomerization involves the transformation of the tridentate η³-allyl ligand into a monodentate σ-allyl ligand, which frees up a coordination site on the palladium center. youtube.com This process is significantly influenced by the surrounding chemical environment. Under catalytic conditions, the isomerization typically proceeds through tetracoordinated (η¹-allyl)palladium intermediates, where a solvent molecule or another ancillary ligand coordinates to the newly available site on the palladium atom. researchgate.netacs.org The stability of these η¹-allyl intermediates is critically dependent on the electronic properties and coordination ability of the solvent and other ligands present. acs.org

Theoretical calculations have identified a dσ → π* hyperconjugative interaction within the η¹-allyl moiety of these intermediates. This interaction affects the structure of the complexes and the energy barrier for rotation around the C1-C2 bond of the allyl group. acs.org Factors such as alkyl substitution on the metalated carbon can destabilize the (η¹-allyl)palladium complex through both steric and electronic effects, thereby increasing the activation energy for the isomerization process. acs.org

In the context of this compound, chloride ions play a direct role in this equilibrium. The presence of chloride ions can induce the formation of neutral η¹-allyl-PdClL₂ complexes from cationic [(η³-allyl)PdL₂]⁺ species. normalesup.orgresearchgate.net This shift from a cationic η³-complex to a neutral η¹-complex is a key mechanistic feature influenced by chloride concentration. normalesup.orgnih.gov

Key Elementary Steps in Palladium-Catalyzed Reactions

The catalytic cycle of reactions involving this compound comprises several key elementary steps. These steps define the transformation of substrates into products and the regeneration of the active catalyst.

Oxidative Addition to Allylic Substrates

Oxidative addition is the initial step in many palladium-catalyzed allylic substitution reactions, where a Pd(0) species reacts with an allylic substrate. wikipedia.org While this compound is a Pd(II) source, it serves as a precursor to the catalytically active Pd(0) complex, which is typically formed in situ through reduction or other means.

The process begins with the coordination of the Pd(0) catalyst to the double bond of the allylic substrate, forming a η² π-allyl-Pd(0) complex. wikipedia.orgyoutube.com This is followed by the cleavage of the carbon-leaving group bond, resulting in the formation of a cationic η³-allylpalladium(II) complex. wikipedia.orgyoutube.comnih.gov This step is termed "oxidative addition" because the palladium center's oxidation state increases from 0 to +2. reddit.com The reaction generally proceeds with inversion of configuration at the carbon atom bearing the leaving group. wikipedia.orgyoutube.com The reversibility of this oxidative addition has been observed, for instance, with cyclic allylic carbonates, where the process is accompanied by isomerization of the substrate. nih.govresearchgate.net The nature of the leaving group and the ligands on the palladium catalyst can significantly influence the rate and efficiency of this step. acs.orgchemrxiv.org

Nucleophilic Attack on Allyl Ligands

Following oxidative addition, the resulting η³-allylpalladium(II) complex becomes an electrophilic species, susceptible to attack by a nucleophile. This step is the primary bond-forming event in reactions like the Tsuji-Trost allylic alkylation. youtube.comacs.org The attack can occur either directly on the allyl ligand (external attack) or at the metal center followed by reductive elimination (internal attack), with the former being common for soft nucleophiles. youtube.com

The regioselectivity of the nucleophilic attack—whether it occurs at the more or less substituted terminus of the allyl ligand—is a critical aspect. acs.org Generally, for asymmetrical allyl substrates, substitution occurs at the least sterically hindered position. organic-chemistry.org However, this selectivity is influenced by a combination of factors, including the electronic properties of the allyl ligand, the nature and size of the nucleophile, and the ligands coordinated to the palladium center. organic-chemistry.orgacs.org For example, σ-donor ligands can direct nucleophilic attack to the central carbon of the allyl group, whereas π-acceptor ligands favor attack at the terminal carbons. acs.org

The stereochemistry of the attack is also well-defined. The nucleophile typically attacks the face of the allyl ligand opposite to the palladium metal, resulting in a net retention of configuration from the original allylic substrate (due to two successive inversions: one at oxidative addition and one at nucleophilic attack). rsc.org

Reductive Elimination for Product Formation

Reductive elimination is the final, product-forming step in the catalytic cycle. wikipedia.org In this process, two ligands (e.g., the allyl group and a group from a transmetalation step, or two coupled organic fragments) on the palladium(II) center form a new covalent bond and are expelled from the coordination sphere. reddit.comwikipedia.org Simultaneously, the palladium center is reduced, typically from Pd(II) to Pd(0), thus regenerating the active catalyst for the next cycle. wikipedia.org

For reductive elimination to occur, the two groups being coupled must be in a cis orientation to each other on the palladium center. wikipedia.org The rate and facility of this step are influenced by several factors:

Electronic Properties : The rate of C-C bond-forming reductive elimination is generally accelerated by electron-donating groups on the ancillary ligands. berkeley.edu In contrast, for C-N bond formation, the reaction is favored by electron-withdrawing groups on the palladium-bound aryl group and electron-donating groups on the amido ligand. acs.org For C-CN bond formation, aryl ligands with electron-donating substituents accelerate the elimination. nih.govnih.gov

Steric Hindrance : Bulky ligands can promote reductive elimination by creating steric strain in the palladium complex, which is relieved upon product formation.

Coordination Number : Reductive elimination is often faster from three- or five-coordinate intermediates compared to four- or six-coordinate complexes. wikipedia.org

This step is thermodynamically driven by the formation of a stable organic product and the regeneration of the low-valent palladium catalyst. reddit.com

| Factor | Influence on Rate | Example/Context |

|---|---|---|

| Electronic Effects (Ligands) | Electron-donating groups on ancillary ligands often accelerate C-C coupling. berkeley.edu | Phosphine ligands with electron-rich substituents. |

| Electronic Effects (Coupling Partners) | Varies with bond type (e.g., C-C vs. C-N vs. C-CN). acs.orgnih.gov | Electron-donating groups on aryl moiety speed up C-CN elimination. nih.gov |

| Steric Hindrance | Increased steric bulk on ligands can accelerate elimination. | Bulky phosphine ligands. |

| Coordination Geometry | Coupling groups must be in a cis position. wikipedia.org | trans to cis isomerization may be required first. wikipedia.org |

Transmetalation in Cross-Coupling Processes

In cross-coupling reactions, after the initial oxidative addition of an organic halide to Pd(0), a transmetalation step occurs. This involves the transfer of an organic group (R') from an organometallic reagent (R'-M) to the arylpalladium(II) halide complex [(L)nPd(Ar)(X)], forming a diarylpalladium(II) complex [(L)nPd(Ar)(R')] and a metal salt (MX). wikipedia.org

The mechanism and rate of transmetalation are highly dependent on the nature of the organometallic reagent used (e.g., organoboron, organotin, organosilicon, or organozinc compounds). nih.govnih.gov For organosilicon reagents like arylsilanolates, the process can be accelerated by electron-donating groups on the silicon nucleophile and electron-withdrawing groups on the palladium-bound electrophile. nih.gov The transmetalation can proceed through different pathways, including neutral 8-Si-4 or anionic, hypervalent 10-Si-5 intermediates for organosilanolates. nih.govnih.gov

Similarly, for organoboron reagents (Suzuki coupling), a base is often required to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center. youtube.com The selectivity-determining step in many cross-coupling reactions involving allylic partners is the transmetalation event, which precedes the typically fast reductive elimination. core.ac.uk

| Organometallic Reagent | Key Mechanistic Feature | Typical Conditions/Activators |

|---|---|---|

| Organoboron (Suzuki) | Formation of a boronate "ate" complex. youtube.com | Requires a base (e.g., alkoxide, carbonate). youtube.com |

| Organotin (Stille) | Proceeds via an intermolecular SE2 mechanism. nih.gov | Often requires no specific activator. |

| Organosilicon (Hiyama) | Can involve neutral (8-Si-4) or anionic (10-Si-5) intermediates. nih.govnih.gov | Often requires an activator (e.g., fluoride, base). nih.gov |

| Organozinc (Negishi) | Generally fast and efficient transfer. | Highly tolerant of functional groups. |

Influence of Chloride Ions on Reaction Mechanism and Kinetics

Chloride ions, inherently present in this compound, are not merely spectator ligands; they exert a profound influence on the reaction mechanism and kinetics of palladium-catalyzed allylic substitutions. researchgate.netresearchgate.net Their concentration can dictate the nature of the catalytically active species and alter the rates of key elementary steps. normalesup.orgunirioja.es

One of the most significant effects of chloride is its ability to shift the equilibrium between cationic η³-allyl and neutral η¹-allyl palladium complexes. normalesup.orgnih.gov In the absence of chloride or at low concentrations, the dominant intermediate after oxidative addition is often the cationic complex, [(η³-allyl)PdL₂]⁺. normalesup.org However, as the chloride concentration increases, it can coordinate to the palladium center, leading to the formation of a neutral η¹-allyl-PdClL₂ complex. normalesup.orgresearchgate.net

The influence of chloride extends to various steps in the catalytic cycle:

Oxidative Addition : Chloride ions can accelerate the oxidative addition of certain substrates, such as the slow-reacting enantiomer of cyclopentenyl pivaloate. rsc.org

Structure of Intermediates : Chloride ions are crucial in determining whether the key intermediate is a cationic η³-allyl complex or a neutral η¹- or η³-allyl chloride complex. nih.govresearchgate.net

Therefore, catalytic precursors like [Pd(η³-allyl)(μ-Cl)]₂ are not mechanistically equivalent to cationic precursors that lack a chloride source, and the concentration of chloride, whether from the precursor or added externally, is a critical parameter for controlling the reaction outcome. researchgate.net

Pathways Leading to Inactive Palladium Species

A significant nonproductive pathway in catalysis using allyl-based palladium precatalysts is the formation of inactive palladium(I) dimers. nih.gov This process occurs through a comproportionation reaction between the catalytically active monoligated palladium(0) species (L-Pd(0)) and the unreacted palladium(II) precatalyst, such as (L)Pd(allyl)Cl. nih.govnih.govresearchgate.net This reaction sequesters the active catalyst into a less reactive dimeric form, specifically (μ-allyl)(μ-Cl)Pd₂(L)₂, thereby lowering the catalytic activity. nih.govacs.org

The formation of these Pd(I) dimers has been identified as a deleterious process because it removes the active Pd(0) species from the catalytic cycle. researchgate.netacs.org This comproportionation is a facile process and Pd(I) dimers have been directly observed during catalytic reactions that utilize Pd(II) precatalysts. researchgate.netacs.org While these μ-allyl-bridged Pd(I) dimers can sometimes function as precatalysts themselves, their formation is considered an off-cycle pathway, and their re-entry into the catalytic cycle requires disproportionation back to the active L-Pd(0) and the initial Pd(II) complex. acs.org

The general mechanism for this comproportionation is illustrated below:

L-Pd(0) + (L)Pd(II)(allyl)Cl ⇌ (μ-allyl)(μ-Cl)Pd₂(I)(L)₂

This equilibrium between the active monomeric species and the inactive dimeric species is influenced by several factors, including the steric and electronic properties of both the ancillary ligand (L) and the allyl group.

To enhance catalytic efficiency, strategies have been developed to suppress the formation of these off-cycle Pd(I) dimers, thereby maximizing the concentration of the active L-Pd(0) catalyst. acs.org These strategies primarily focus on manipulating the steric environment around the palladium center.

Modifying the Ancillary Ligand:

Table 1: Effect of Ancillary Ligand on Pd(I) Dimer Formation

| Ancillary Ligand (L) | Steric Bulk | Tendency for Dimer Formation | Catalytic Activity |

|---|---|---|---|

| IPr | Moderate | Prone to occur | Lower |

| SPhos | High | Suppressed | Higher |

| XPhos | High | Unlikely to be significant | Higher |

This table is based on findings suggesting that increased steric bulk of the ancillary ligand hinders the formation of inactive Pd(I) dimers, leading to improved catalytic performance. nih.govacs.org

Modifying the Allyl Group:

Another successful strategy involves increasing the steric bulk of the allyl ligand itself. nih.gov By substituting the simple allyl group with bulkier alternatives like crotyl or cinnamyl, the kinetic barrier to comproportionation is increased. researchgate.netacs.org This increased steric hindrance on the allyl backbone makes the formation of the bridging dimer less favorable, allowing more of the active IPr-Pd(0) catalyst to participate in the main catalytic cycle. researchgate.net For instance, precatalysts like Pd(IPr)(η³-crotyl)Cl and Pd(IPr)(η³-cinnamyl)Cl show improved performance in cross-coupling reactions due to the suppression of this deactivation pathway. nih.govacs.org

Table 2: Impact of Allyl Ligand Substitution on Catalytic Performance

| Allyl Ligand | Steric Hindrance | Kinetic Barrier to Comproportionation | Relative Activity |

|---|---|---|---|

| Allyl | Low | Low | Lower |

| Crotyl | Moderate | Higher | Increased |

| Cinnamyl | High | Highest | Highest |

This table illustrates the principle that increasing the steric bulk at the 1-position of the allyl ligand raises the kinetic barrier for the formation of inactive Pd(I) dimers, thus enhancing catalytic activity. researchgate.netacs.org

Ligand Effects and Catalyst Design in Allylpalladium Ii Chloride Dimer Systems

Role of Ancillary Ligands in Catalytic Performance

Ancillary ligands are essential for modulating the catalytic activity of allylpalladium(II) chloride dimer systems. They can influence the rate of reaction and determine the distribution of products. The choice of ligand is critical for achieving high efficiency and selectivity in various palladium-catalyzed transformations.

Phosphine (B1218219) ligands are among the most widely used ligands in palladium catalysis due to their strong coordination to the metal and their tunable steric and electronic properties. gessnergroup.comlibretexts.org

Monodentate Phosphines: These ligands, such as triarylphosphines, can significantly impact diastereoselectivity based on their electronic properties. nih.gov Electron-poor phosphines can even lead to an inversion of diastereoselectivity compared to electron-rich or neutral phosphines. nih.gov The steric bulk of monodentate phosphines is also a key factor, influencing the formation of the catalytically active species. nih.govnih.gov For instance, in some cross-coupling reactions, bulkier phosphines can facilitate the formation of the active monoligated Pd(0) complex. nih.govnih.gov

Bidentate Phosphines: Chelating bidentate phosphine ligands are known to enhance the rate of reduction of this compound to the active Pd(0) species. researchgate.netthieme-connect.de The "bite angle" of these ligands, which is the P-Pd-P angle, is a critical parameter that affects the steric environment around the metal center. libretexts.org However, in certain reactions, chiral bidentate ligands have been observed to impede reactivity. nih.gov

Chiral Phosphines: The development of chiral phosphine ligands has been instrumental in the field of asymmetric catalysis. nih.gov These ligands, which can be chiral at the phosphorus atom (P-chiral) or possess backbone chirality, are capable of creating a chiral environment around the palladium center, leading to high enantioselectivity in reactions like allylic alkylation and amination. nih.govtcichemicals.comacs.orgacs.org The combination of a chiral phosphine ligand with this compound allows for asymmetric allylation reactions. tcichemicals.com For example, P-chiral phosphine ligands have demonstrated excellent enantioselectivity and high catalytic activity in various asymmetric reactions. nih.gov

The following table summarizes the effect of different phosphine ligands on the diastereoselectivity of a specific allylation reaction:

| Ligand Type | Substituent Nature | Major Diastereoisomer |

| Triarylphosphine | Neutral or Electron-donating | Diastereoisomer A |

| Triarylphosphine | Electron-withdrawing | Diastereoisomer B |

This table illustrates the diastereodivergent outcome based on the electronic properties of the monodentate phosphine ligand as reported in a synergistic palladium-catalyzed allylation. nih.gov

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis, often serving as alternatives to phosphines. nih.govnih.gov They are strong σ-donors and can form very stable complexes with palladium.

This compound is a common precursor for the synthesis of [Pd(NHC)(η³-allyl)Cl] complexes. acs.orgsigmaaldrich.comsigmaaldrich.com These complexes are often highly efficient precatalysts for cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govsigmaaldrich.comsigmaaldrich.com The steric bulk of the NHC ligand plays a significant role in the catalytic activity. For instance, increasing the steric bulk of the NHC ligand can prevent the formation of inactive palladium(I) dimers, leading to higher catalytic performance. nih.gov

In aqueous media, the behavior of palladium complexes with sulfonated NHC ligands can be complex. acs.orgacs.org The stability of the Pd-NHC bond can be influenced by the pH of the solution, with protolysis (bond breaking by a proton) occurring in acidic media. acs.orgacs.org The reaction of this compound with anionic NHCs can lead to novel complexes where the ligand is directly involved in the reaction. researchgate.net

A study on the performance of different allyl-based palladium precatalysts with various NHC ligands in Suzuki-Miyaura reactions showed that the activity is related to the propensity to form off-cycle palladium(I) dimers and the rate of activation from palladium(II) to palladium(0). nih.gov

The table below shows a comparison of different precatalysts with the IPr NHC ligand for a specific Suzuki-Miyaura reaction:

| Precatalyst | Relative Activity |

| tBuIndPd(IPr)Cl | Highest |

| CinnamylPd(IPr)Cl | High |

| AllylPd(IPr)Cl | Low |

| CrotylPd(IPr)Cl | Low |

This table is based on findings that relate precatalyst performance to the formation of palladium(I) dimers and the rate of activation. nih.gov

Besides phosphines and NHCs, other ligand classes also influence the reactivity of this compound systems.

Ferrocenyl Pyrazole (B372694) Ligands: Chiral ferrocenyl pyrazole ligands have been used in palladium-catalyzed asymmetric allylic amination, achieving high enantioselectivity (up to 99% ee). acs.org The structure of the ligand directly influences the configuration of the η³-allyl intermediate and the site of nucleophilic attack. acs.org

Phosphinoaryldihydrooxazoles: These chiral ligands are effective in asymmetric catalysis, including allylation reactions using palladium complexes. tcichemicals.com

Nitrogen-based Ligands: Ligands like pyridine (B92270) can react with this compound to form monomeric adducts. wikipedia.org The use of 2,9-disubstituted phenanthroline ligands has even allowed for the isolation of the less stable anti-isomer of the (η³-allyl)Pd intermediate. gu.se

Phosphoramidites: Chiral phosphoramidite (B1245037) ligands, in combination with a palladium catalyst, have been shown to be effective in allylic C-H alkylation reactions, providing excellent enantioselectivities. acs.org Monophosphoramidite ligands have also been successfully applied in the allylic amination of α,α-disubstituted allylic carbonates. acs.org

Steric and Electronic Effects of Ligands on Reaction Outcome

The steric and electronic properties of ancillary ligands are paramount in dictating the outcome of reactions catalyzed by this compound systems. nih.govacs.org These effects can influence reaction rates, catalyst stability, and, crucially, selectivity. nih.govgu.se

The steric bulk of a ligand, often quantified by parameters like the cone angle for phosphines, can create a congested environment around the palladium center. libretexts.org This steric hindrance can:

Promote Reductive Elimination: Bulky ligands can accelerate the final step of many cross-coupling cycles, where the product is formed and the Pd(0) catalyst is regenerated. nih.gov

Control Coordination Number: The size of the ligand can determine the number of ligands that can coordinate to the palladium atom, influencing the mechanism of key steps like oxidative addition. nih.gov

Influence Regioselectivity: By physically blocking certain positions on the allyl moiety, bulky ligands can direct the nucleophilic attack to a specific carbon atom. gu.semit.edu For instance, sterically demanding ligands can favor the formation of the linear product in allylic alkylation by destabilizing the formation of the branched intermediate. mit.edu

The electronic properties of a ligand, which relate to its ability to donate or withdraw electron density from the metal center, are equally critical. nih.gov

Modulate Reactivity: Electron-donating ligands increase the electron density on the palladium, which can enhance the rate of oxidative addition. gessnergroup.com Conversely, π-accepting ligands can withdraw electron density from the metal, making the allyl group more electrophilic and thus more susceptible to nucleophilic attack, which can increase the reaction rate. gu.se

Influence Selectivity: The electronic nature of the ligand can subtly alter the energies of the intermediates and transition states, leading to a preference for one reaction pathway over another. nih.gov For example, in a diastereodivergent allylation, the use of electron-poor triarylphosphine ligands led to the opposite diastereoisomer compared to electron-donating or neutral ligands. nih.gov

Research has shown that in some systems, steric interactions are the primary determinant of regioselectivity, while in others with less steric hindrance, electronic effects like the trans effect can become dominant. gu.se Theoretical studies have also highlighted the role of electronic effects, where alkyl substituents on the allyl group can destabilize intermediates and increase the activation barrier for electrophilic attack, thereby controlling regioselectivity. acs.orgnih.gov

Design Principles for High-Efficiency Precatalysts

The design of highly efficient precatalysts derived from this compound is a key area of research, aiming for air- and moisture-stable compounds that readily generate the active catalytic species under mild conditions. nih.govnih.gov

Several key principles guide the design of these precatalysts:

Stability and Activation: A good precatalyst must be stable for storage but activate easily under the reaction conditions to form the catalytically active Pd(0) species. nih.govnih.gov The choice of the ancillary ligand and the counter-ion (e.g., chloride) is crucial. For example, replacing the chloride with a more electron-withdrawing and non-coordinating anion like mesylate can lead to precatalysts with improved solution stability that are compatible with a wider range of phosphine ligands. nih.gov

Avoiding Inactive Species: A major challenge is to prevent the formation of inactive or less reactive off-cycle species. nih.gov In systems using phosphine or NHC ligands, the active monoligated Pd(0) species can react with the unreacted Pd(II) precatalyst to form inactive palladium(I) dimers. nih.gov Designing precatalysts with sterically bulky ancillary ligands can suppress this comproportionation reaction, thus maintaining a higher concentration of the active catalyst. nih.gov

Modulating the Allyl Group: The nature of the allyl group itself can be modified to tune the precatalyst's properties. For instance, introducing steric bulk at the 1-position of the allyl ligand (e.g., using crotyl or cinnamyl instead of allyl) can increase the kinetic barrier to the formation of inactive Pd(I) dimers. researchgate.net This allows more of the active catalyst to enter the catalytic cycle. researchgate.net

A comparative study of different allyl-based precatalysts demonstrated that for ancillary ligands with moderate steric bulk, a precatalyst like tBuIndPd(NHC)Cl, which is less prone to forming palladium(I) dimers, often shows the highest activity. nih.gov

Ligand-Promoted Control of Regioselectivity and Stereoselectivity

The ability to control regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of atoms in the product) is a central goal in organic synthesis. In catalysis involving this compound, the ancillary ligand is the primary tool for achieving this control. nih.govgu.se

Regioselectivity: In reactions such as allylic alkylation, the nucleophile can attack either the more substituted (branched) or less substituted (linear) carbon of the π-allyl intermediate. The choice of ligand can direct this attack. gu.se

Steric Control: Bulky ligands tend to direct the nucleophile to the less sterically hindered terminal position of the allyl group, favoring the linear product. mit.edu Conversely, less sterically demanding ligands might allow for attack at the internal carbon, leading to the branched product. gu.se

Electronic Control: The electronic properties of the ligand can also influence the charge distribution in the π-allyl intermediate, making one terminus more electrophilic and thus more susceptible to attack. gu.se The trans effect, where the ligand influences the bond opposite to it, can also play a role in directing the nucleophile. gu.se

Stereoselectivity: For asymmetric reactions, chiral ligands are employed to control the formation of one enantiomer over the other. nih.gov

Chiral Pocket: The chiral ligand creates a three-dimensional asymmetric environment (a "chiral pocket") around the palladium center. The π-allyl intermediate and the incoming nucleophile must adopt a specific orientation within this pocket to minimize steric clashes, leading to a favored transition state and, consequently, one enantiomeric product. acs.org

Ligand-Substrate Interactions: The precise interactions between the chiral ligand and the substrate are crucial. Different classes of chiral ligands, such as those with P-chirality, backbone chirality, or planar chirality (like in ferrocenyl ligands), exert their influence in distinct ways. nih.govacs.org The success of a particular chiral ligand often depends on its ability to effectively differentiate between the two enantiotopic faces of the prochiral nucleophile or the two termini of the π-allyl intermediate. acs.org

In some cases, the control of selectivity is not straightforward and can be influenced by other factors such as the solvent, the nature of the nucleophile, and the counter-ion. nih.govresearchgate.net

Advanced Catalytic Applications of Allylpalladium Ii Chloride Dimer in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The application of allylpalladium(II) chloride dimer as a catalyst spans a wide array of carbon-carbon bond-forming reactions. It is a key component in many named reactions that have become indispensable tools for synthetic chemists. sigmaaldrich.comkrackeler.com

Cross-coupling reactions represent a cornerstone of modern organic synthesis, and this compound is frequently employed as a precatalyst in these transformations. sigmaaldrich.comkrackeler.com These reactions enable the formation of a carbon-carbon bond between two different organic fragments.

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This compound, in conjunction with suitable ligands, serves as an effective precatalyst for this transformation. sigmaaldrich.comnih.gov For instance, it has been used to synthesize N-heterocyclic carbene-palladium-η³-allyl chloride complexes, which are efficient catalysts for the Suzuki-Miyaura cross-coupling of aryl bromides and activated aryl chlorides. sigmaaldrich.com

Research has shown that the performance of allyl-based palladium precatalysts in Suzuki-Miyaura reactions can be influenced by the nature of the ancillary ligand and the reaction conditions. nih.gov Studies comparing different allyl-type precatalysts have provided insights into selecting the optimal catalyst for specific substrates and conditions. nih.gov For example, in the coupling of 4-chlorotoluene (B122035) with phenyl boronic acid, the choice of N-heterocyclic carbene (NHC) ligand on the allyl-palladium complex can impact the reaction's efficiency. nih.gov

| Electrophile | Nucleophile | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| 4-chlorotoluene | phenyl boronic acid | IPr | Varies | nih.gov |

| 2-chloro-4,6-dimethoxypyrimidine | benzo[b]furan-2-boronic acid | Various | Varies | nih.gov |

| 2-chlorothiophene | 3-furan boronic acid | Various | Varies | nih.gov |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.govyoutube.com this compound is a commonly used catalyst for this reaction. sigmaaldrich.com It can be used to generate cationic palladium catalysts, which are effective in microwave-assisted Heck arylations. sigmaaldrich.com The reaction is a powerful tool for synthesizing substituted alkenes and has been widely applied in organic synthesis. nih.govyoutube.com

The efficiency of the Heck reaction can be influenced by various factors, including the choice of ligand, base, and solvent. nih.gov For example, the use of N-heterocyclic carbene precursors with Pd(OAc)₂ has been shown to create an effective catalytic system for the Heck coupling of aryl bromides. nih.gov

| Aryl Halide | Alkene | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 4-bromoacetophenone | styrene | Pd(OAc)₂/tetrahydropyrimidinium salts | High | nih.gov |

| Aryl bromides | Butyl acrylate | Palladium-dendrimer complex | Moderate to Good | canada.ca |

| Aryl bromides | Styrene | Palladium-dendrimer complex | Moderate to Good | canada.ca |

The Negishi coupling is a cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org this compound can serve as a precatalyst in this reaction. krackeler.comresearchgate.net The reaction is particularly useful for coupling various combinations of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Recent advancements have focused on achieving high regioselectivity in the Negishi coupling of allylic zinc reagents. For instance, a palladium-catalyzed linear-selective Negishi coupling of 3,3-disubstituted allylzinc reagents with aryl and vinyl electrophiles has been developed, providing access to prenylated arenes and skipped dienes. nih.gov

| Organozinc Reagent | Electrophile | Catalyst System | Selectivity | Reference |

|---|---|---|---|---|

| 3,3-disubstituted allylzinc | Aryl/Vinyl halides | Palladium-based | Completely linear | nih.gov |

While the Buchwald-Hartwig amination is a well-known C-N bond-forming reaction, variants of this palladium-catalyzed cross-coupling can also be used to form carbon-carbon bonds. This compound can be employed as a precatalyst in these transformations. sigmaaldrich.comkrackeler.com For example, it can be used as a catalyst for greener Buchwald-Hartwig coupling in certain solvent systems. sigmaaldrich.com The development of specialized ligands has been crucial for expanding the scope and efficiency of these C-C coupling reactions.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org this compound is a suitable precatalyst for this reaction, often used in conjunction with a copper co-catalyst and an amine base. sigmaaldrich.comnih.gov However, copper-free Sonogashira coupling protocols have also been developed. nih.govacs.org

Research has shown that monoligated palladium(0) species, which can be generated from this compound and a suitable phosphine (B1218219) ligand, are active catalysts for copper-free Sonogashira reactions at room temperature. nih.govacs.org

| Alkyne | Aryl Halide | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Terminal alkynes | Aryl bromides | Allyl palladium chloride/P(t-Bu)₃ | Room temp, copper-free | Moderate | nih.govacs.org |

| Terminal alkynes | Aryl bromides | [DTBNpP]Pd(crotyl)Cl | Room temp, copper-free | High | acs.org |

Cross-Coupling Reactions

Carbon-Heteroatom Bond Forming Reactions

In addition to forming carbon-carbon bonds, this compound is also a valuable catalyst for the formation of carbon-heteroatom bonds. The Tsuji-Trost reaction, for example, is not limited to carbon nucleophiles and can be effectively employed with nitrogen and oxygen nucleophiles to form C-N and C-O bonds, respectively. wikipedia.org This has significant applications in the synthesis of pharmaceuticals and natural products. chemimpex.comwikipedia.org Furthermore, this compound has been used as a catalyst for the greener Buchwald-Hartwig coupling in TPGS-750-M, a reaction that forms carbon-nitrogen and carbon-oxygen bonds. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

C-N Bond Formation (e.g., Amination, Buchwald-Hartwig Amination)

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic chemistry, pivotal to the synthesis of a vast number of biologically active compounds and materials. This compound has proven to be a highly effective pre-catalyst for these reactions, particularly in the realm of Buchwald-Hartwig amination. sigmaaldrich.comsigmaaldrich.com This powerful cross-coupling reaction enables the formation of C-N bonds between aryl halides or triflates and a wide variety of amines.

When combined with suitable phosphine or N-heterocyclic carbene (NHC) ligands, this compound generates the active palladium(0) species in situ, which then participates in the catalytic cycle. researchgate.netsigmaaldrich.com The dimer's utility extends to the coupling of various aryl halides with a range of amines, including challenging substrates like sterically hindered anilines. researchgate.netresearchgate.net The choice of ligand is crucial and can significantly influence the catalyst's activity and selectivity. researchgate.net For instance, the use of specific NHC ligands with the dimer has enabled the efficient coupling of aryl chlorides with amines at room temperature or with very low catalyst loadings. researchgate.net

Table 1: Examples of this compound in C-N Bond Formation

| Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Aryl Chloride | Morpholine | WCA-NHC | Not Specified | Toluene (B28343) | Not Specified | Not Specified |

| Aryl Halogenide | N-methylaniline | troticenyl phosphane | Not Specified | Not Specified | Not Specified | Significant Activity |

| Aryl Halogenide | Morpholine | troticenyl phosphane | Not Specified | Not Specified | Not Specified | Significant Activity |

This table presents a selection of reported applications and is not exhaustive.

C-O Bond Formation (e.g., Allylic Acetoxylation, Etherification)

The construction of carbon-oxygen (C-O) bonds is another critical transformation in organic synthesis, essential for the preparation of a wide range of functional molecules. This compound serves as a key catalyst in several C-O bond-forming reactions, most notably in allylic acetoxylation. This reaction introduces an acetate (B1210297) group at the allylic position of an olefin, providing a valuable synthetic handle for further functionalization. nih.govnih.gov

The mechanism of palladium-catalyzed allylic acetoxylation generally involves the formation of a π-allyl palladium intermediate. nih.govnih.gov The dimer, in the presence of an oxidant, facilitates the nucleophilic attack of an acetate source on the allyl group. Research has shown that the choice of oxidant and ligands can be tuned to control the reaction's outcome and selectivity. nih.gov For example, the use of 4,5-diazafluorenone as a ligand allows for the use of molecular oxygen as the terminal oxidant, offering a greener alternative to traditional stoichiometric oxidants like benzoquinone. nih.gov

Beyond acetoxylation, the dimer also catalyzes etherification reactions, enabling the formation of allylic ethers. These reactions typically involve the coupling of an allylic substrate with an alcohol, often in the presence of a base.

Table 2: Examples of this compound in C-O Bond Formation

| Substrate | Nucleophile | Oxidant/Conditions | Product Type |

| γ-dehydro-aryl-himachalene | Acetic Acid | PdCl₂, LiCl, CuCl₂ | Allylic Acetoxylation |

| Terminal Alkenes | Acetic Acid | O₂, 4,5-diazafluorenone ligand | Linear Allylic Acetates |

| Hindered α-quaternary lactams | Acetic Acid | Oxone | Allylic Acetates or Enals |

This table highlights the versatility of the catalyst in different C-O bond-forming reactions.

C-Si Bond Formation (e.g., Silylation, Organosilicon Compounds)

The formation of carbon-silicon (C-Si) bonds is of growing importance due to the unique properties and applications of organosilicon compounds in materials science and medicinal chemistry. This compound has been identified as an effective catalyst for the silylation of various organic substrates. scientificlabs.iesigmaaldrich.com

Specifically, the dimer can catalyze the cross-coupling reaction between organobromides and silylating agents, leading to the formation of aryl or vinylsilanes. scientificlabs.iesigmaaldrich.com These reactions often proceed under mild conditions and demonstrate good functional group tolerance. For instance, the palladium-catalyzed cross-coupling of aromatic bromides with allylic silanolate salts, using this compound, provides a route to allylated and crotylated arenes. organic-chemistry.org The reaction conditions, including the choice of solvent and ligands, can be optimized to achieve high yields and selectivity. organic-chemistry.org

The ability to forge C-Si bonds using this catalyst opens up avenues for the synthesis of a diverse range of organosilicon compounds with tailored properties. usbio.net

Asymmetric Catalysis for Enantioselective Synthesis

The synthesis of single-enantiomer compounds is a paramount objective in modern chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. This compound, in combination with chiral ligands, serves as a powerful tool for asymmetric catalysis, enabling the enantioselective synthesis of a wide variety of chiral molecules. usbio.netthieme-connect.de

The fundamental principle of this approach lies in the formation of a chiral π-allylpalladium complex, which then undergoes nucleophilic attack. The chiral ligand environment dictates the facial selectivity of the attack, leading to the preferential formation of one enantiomer of the product. A broad spectrum of chiral ligands, including those based on phosphines and N-heterocyclic carbenes, has been successfully employed in conjunction with the dimer for various asymmetric transformations. thieme-connect.denih.gov

These enantioselective reactions include allylic alkylations, aminations, and etherifications, providing access to chiral building blocks that are crucial for the synthesis of complex natural products and pharmaceuticals. thieme-connect.deacs.org The development of new and more effective chiral ligands continues to expand the scope and utility of this compound in asymmetric synthesis. thieme-connect.de

Synthesis of Complex Organic Molecules

The catalytic prowess of this compound extends to the synthesis of highly complex organic molecules, including natural products and advanced pharmaceutical intermediates. myskinrecipes.com Its ability to facilitate key bond-forming reactions with high efficiency and selectivity makes it an invaluable asset in multi-step synthetic sequences. chemimpex.com

Natural products often possess intricate molecular architectures and significant biological activity. The total synthesis of these compounds represents a formidable challenge and serves as a benchmark for the power of modern synthetic methods. This compound has been instrumental in the synthesis of numerous natural products. myskinrecipes.comchemimpex.com

For example, palladium-catalyzed cross-coupling and allylic substitution reactions, often employing the dimer as a pre-catalyst, are frequently used to construct key carbon-carbon and carbon-heteroatom bonds within the target molecule's framework. The mild reaction conditions and high functional group tolerance associated with these methods are particularly advantageous when dealing with sensitive and complex substrates. chemimpex.com

The pharmaceutical industry relies heavily on the efficient and scalable synthesis of active pharmaceutical ingredients (APIs). This compound plays a crucial role in the development of synthetic routes to advanced pharmaceutical intermediates. usbio.netmyskinrecipes.comchemimpex.com

The catalytic transformations enabled by the dimer, such as C-N and C-O bond formation, are fundamental to the construction of the core structures of many drug molecules. usbio.netmyskinrecipes.com Furthermore, its application in asymmetric catalysis allows for the stereocontrolled synthesis of chiral drugs, ensuring the production of the desired enantiomer with high purity. The versatility and reliability of this catalyst make it a key component in the toolbox of medicinal chemists. myskinrecipes.com

Functionalized Polymers

The application of this compound extends into material science, where it is instrumental in the development of advanced materials like functionalized polymers. chemimpex.com Its role as a catalyst enables the synthesis of these complex macromolecules, which are significant in fields ranging from electronics to coatings. chemimpex.com The dimer's stability and reactivity make it a valuable tool for chemists aiming to create novel synthetic routes for preparing complex organic molecules, including these specialized polymers. chemimpex.com

While the dimer can be used to catalyze reactions on existing polymer backbones, it is also frequently supported on polymers to enhance its utility. For instance, this compound can be supported on a poly(ethylene glycol)polystyrene graft copolymer. This heterogenization of the catalyst simplifies its removal from the reaction mixture, which is a key consideration in polymer synthesis and modification.

Table 1: Applications in Polymer Science

| Application Area | Role of this compound | Resulting Materials |

|---|---|---|

| Material Synthesis | Catalyst for polymerization reactions | Functionalized polymers |

| Advanced Materials | Aids in development | Polymers and nanomaterials for electronics and coatings chemimpex.com |

| Catalyst Support | Supported on copolymer beads | Heterogenized catalyst systems |

1,4-Diallyl-1,2-dihydroisoquinolines Synthesis

A notable application of this compound is in the synthesis of N-heterocyclic compounds, specifically 1,4-diallyl-1,2-dihydroisoquinolines. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This transformation is a key step in building complex molecular architectures relevant to pharmaceutical and materials chemistry. The dimer acts as an efficient precatalyst in a process that typically involves the reaction of an isoquinoline (B145761) substrate with an allylating agent, such as allyl chloride or an allylic carbonate, in the presence of a reducing agent.

The catalytic cycle is initiated by the reduction of the Pd(II) dimer to a catalytically active Pd(0) species. This Pd(0) complex then undergoes oxidative addition with the allylating agent to form a π-allylpalladium(II) intermediate. Subsequently, the isoquinoline attacks this intermediate, followed by a second allylation and reductive elimination to yield the 1,4-diallylated product and regenerate the Pd(0) catalyst.

Table 2: Representative Synthesis of 1,4-Diallyl-1,2-dihydroisoquinolines

| Component | Function | Example |

|---|---|---|

| Catalyst Precursor | Source of active Pd(0) | This compound sigmaaldrich.comchemicalbook.com |

| Substrate | Heterocyclic core | Isoquinoline |

| Allylating Agent | Provides allyl groups | Allyl chloride, Allyl carbonate |

| Solvent | Reaction medium | Dichloromethane, Tetrahydrofuran (THF) |

| Reducing Agent | Generates Pd(0) | Often an organometallic reagent or added reductant |

Contributions to Green Chemistry Methodologies

This compound is a significant contributor to the advancement of green chemistry. chemimpex.com Its high catalytic efficiency aligns with the core principles of green chemistry, which prioritize the reduction of waste and energy usage. sigmaaldrich.comsigmaaldrich.com The compound enables reactions to proceed under milder conditions, which helps to minimize the formation of byproducts and the need for hazardous solvents. chemimpex.com

A prime example of its application in green chemistry is its use as a catalyst for the Buchwald-Hartwig amination reaction in TPGS-750-M. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com TPGS-750-M is a non-ionic surfactant derived from Vitamin E, which forms micelles in water. This allows the cross-coupling reaction, which traditionally requires organic solvents like toluene or dioxane, to be performed in an aqueous medium. This shift to water as a solvent dramatically reduces the environmental impact by avoiding the use of volatile organic compounds (VOCs). The use of the dimer in such systems demonstrates a commitment to developing more sustainable chemical processes. sigmaaldrich.comsigmaaldrich.com

Table 3: Comparison of Traditional vs. Green Buchwald-Hartwig Amination

| Parameter | Traditional Method | Greener Method with this compound |

|---|---|---|

| Catalyst | Palladium-based catalyst | This compound sigmaaldrich.com |

| Solvent | Toluene, Dioxane (VOCs) | Water with TPGS-750-M surfactant sigmaaldrich.com |

| Environmental Impact | Higher, due to organic solvent use | Lower, due to use of water and reduced waste |

| Alignment with Green Chemistry | Less aligned | Highly aligned (safer solvent, catalytic efficiency) sigmaaldrich.com |

Spectroscopic and Computational Investigations of Allylpalladium Ii Chloride Dimer Complexes

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to elucidate the structure and bonding of allylpalladium(II) chloride dimer. These techniques provide invaluable insights into both its static molecular structure and its dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR, Variable-Temperature NMR)

NMR spectroscopy is a powerful tool for characterizing the dynamic nature of this compound in solution. The spectra are highly sensitive to the solvent, temperature, and the presence of other ligands.

¹H and ¹³C NMR: In a non-coordinating solvent, the η³-allyl group of the dimer is stereochemically rigid, leading to a complex ¹H NMR spectrum with three distinct signals for the allyl protons. The unique central proton (Hc) is flanked by two sets of non-equivalent terminal protons: those syn to the central proton (Hb) and those anti to it (Ha). However, the molecule exhibits fluxional behavior, meaning that its atoms can interchange between different positions. This dynamic process is influenced by both temperature and the coordinating ability of the solvent. wikipedia.org

At lower temperatures, the rate of these exchanges is slow on the NMR timescale, and the distinct syn and anti protons are observable. As the temperature is raised, the rate of exchange increases. If the thermal energy surpasses the activation energy for rotation, the syn and anti protons can interchange rapidly, causing their signals to broaden and eventually coalesce into a single signal. This results in a simplified spectrum with only two signals for the allyl group. wikipedia.org This temperature-dependent behavior is a classic indicator of molecular fluxionality. Solvents can also affect this process; polar or coordinating solvents can stabilize different conformations or even substitute ligands, altering the observed spectra. wikipedia.orged.ac.uk

Variable-Temperature NMR: Studies using variable-temperature (VT) NMR are essential to probe the dynamic processes occurring in solutions of this compound. By recording spectra at a range of temperatures (e.g., 0°C to 60°C), researchers can manipulate the available thermal energy and thus control the rate of molecular rotations and interchanges. wikipedia.orged.ac.uk As the temperature is lowered, dynamic processes slow down, allowing for the detection of distinct isomers or conformations that are in rapid equilibrium at room temperature. wikipedia.org This technique is crucial for establishing the dynamic nature and fluxional behavior of the molecule. wikipedia.orgresearchgate.net

³¹P NMR: When this compound reacts with phosphorus-containing ligands, such as tertiary phosphines, ³¹P NMR spectroscopy becomes an indispensable characterization tool. The dimer reacts with Lewis bases like phosphines to form monomeric adducts of the type (η³-C₃H₅)PdCl(L), where L is the phosphine (B1218219) ligand. The chemical shift in the ³¹P NMR spectrum is highly sensitive to the electronic and steric environment of the phosphorus atom, providing direct evidence of its coordination to the palladium center. sigmaaldrich.com Adding a source of chloride ions to cationic allylic diphosphine palladium(II) complexes can induce significant changes in the ¹H NMR spectrum of the allyl ligand without altering the ³¹P NMR signals of the coordinated phosphine, indicating that the phosphine ligand remains bound to the metal center. researchgate.net DFT calculations have become a reliable method for predicting and interpreting ³¹P NMR chemical shifts in palladium complexes, aiding in the structural confirmation of these species. sigmaaldrich.com

| Technique | Observation | Interpretation |

| ¹H NMR (Low Temp) | Three distinct signals for allyl protons (Ha, Hb, Hc). | Stereochemically rigid η³-allyl group with non-equivalent syn and anti protons. wikipedia.org |

| ¹H NMR (High Temp) | Two signals for allyl protons. | Rapid interchange of syn and anti protons due to molecular fluxionality. wikipedia.org |

| ¹³C NMR | Combined with VT studies, helps establish the dynamic process of fluxional behavior. wikipedia.org | Provides information on the carbon backbone and its dynamic equilibria. |

| ³¹P NMR (of adducts) | Signals corresponding to coordinated phosphine ligands. | Confirms the formation of monomeric phosphine adducts and provides insight into the electronic environment of the Pd-P bond. sigmaaldrich.com |

X-ray Crystallography for Molecular Structure Elucidation

The palladium atoms are in a square planar coordination environment. Each allyl group is situated in a plane that is tilted at an angle of approximately 111.5° to the plane formed by the palladium and bridging chlorine atoms. nih.gov The palladium-carbon bond distances within the allyl group are all nearly equal, confirming the η³-coordination mode where the palladium atom is bonded to all three carbon atoms of the allyl ligand. nih.gov The crystal structure is monoclinic, belonging to the P2₁/n space group. nih.gov

| Structural Parameter | Value / Description | Source |

| Molecular Structure | Dimeric, bridged by two chloride ions | nih.gov |

| Symmetry | Centrosymmetric | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| Allyl Plane Angle | ~111.5° relative to the Pd₂Cl₂ plane | nih.gov |

| Pd-C Distances | All equal, confirming η³-coordination | nih.gov |

Other Spectroscopic Methods (e.g., UV/Vis, IR, Mass Spectrometry)

UV/Vis Spectroscopy: The electronic spectrum of this compound shows a characteristic absorption band in the ultraviolet region. The longest-wavelength absorption is observed at a maximum (λₘₐₓ) of 318 nm. This transition is assigned as an allyl-to-palladium(II) ligand-to-metal charge transfer (LMCT). Excitation at this wavelength can induce photoreduction of the palladium center.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule. The spectra of palladium(II) chloride complexes typically show intense absorptions corresponding to the palladium-chloride (Pd-Cl) stretching frequencies in the far-infrared region, generally between 360 and 287 cm⁻¹. The exact position of these bands is influenced by the other ligands attached to the palladium center.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to study the compound and its derivatives, particularly cationic allyl-palladium(II) complexes. These studies often show the presence of abundant quasi-molecular ions. Under certain conditions, such as elevated concentrations, aggregation to form binuclear species can also be observed in the mass spectrum, providing insights that correlate with solution-phase behavior.

Conductivity Measurements for Ionic Species Characterization

Conductivity measurements are a valuable technique for investigating the ionic character of palladium complexes in solution. While this compound itself is a neutral molecule, it is a precursor to many cationic palladium(II) intermediates that are central to catalytic cycles like the Heck and Tsuji-Trost reactions.

When the dimer reacts in a coordinating solvent like dimethylformamide (DMF) to form cationic species, such as [ (η³-allyl)Pd(L)₂ ]⁺, the conductivity of the solution increases. This change can be monitored to study the formation of these ionic intermediates. Such experiments have been used to demonstrate that ionic species are formed during the oxidative addition steps in various palladium-catalyzed reactions. The stability of these charged complexes can be assessed by observing the conductivity over time.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), have become essential for complementing experimental data and providing deeper insight into the electronic structure, bonding, and reaction mechanisms of allylpalladium complexes.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT calculations are widely used to investigate the mechanisms of cross-coupling reactions where this compound serves as a precatalyst. These studies focus on the activation of the Pd(II) precatalyst to the catalytically active Pd(0) species.

Modeling of Transition States and Energetics

Computational modeling has become an indispensable tool for elucidating the mechanisms of reactions involving this compound. By mapping potential energy surfaces, researchers can identify transition states and calculate the energetic barriers associated with different reaction pathways. These models provide critical insights into reaction kinetics and mechanism that are often difficult to obtain through experimental means alone.

The dissociation of the this compound into its monomeric form, (η³-C₃H₅)PdCl, is a crucial preliminary step in many catalytic cycles. The energy required for this dissociation has been determined using the ECW model to be 28 kJ/mol wikipedia.org. Following this, the reaction with various Lewis bases, such as pyridine (B92270), to form adducts like (η³-C₃H₅)PdCl:NC₅H₅ has also been studied, with the enthalpy change for the reaction with the dimer being -30.1 kJ/mol wikipedia.org.

Further computational studies, particularly in the context of cross-coupling reactions, have located the transition states for key steps like transmetalation. For instance, in reactions involving organosilanolates, transition states for both neutral (8-Si-4) and anionic (10-Si-5) intermediates have been computationally identified. These calculations revealed that the anionic pathway is energetically favored by 1.8 kcal/mol, highlighting the significant role of the charge state on the reaction energetics researchgate.net. The enthalpy of formation for the crystalline dimer has been determined by differential scanning calorimetry to be -107.6 ± 1.7 kJ mol⁻¹, while the value for the gaseous state is +18 ± 2.5 kJ mol⁻¹ rsc.org. From these data, a minimum value for the palladium–allyl bond dissociation energy was calculated to be 237 kJ mol⁻¹ rsc.org.

Table 1: Energetic Data for this compound and Related Reactions Data compiled from multiple sources.

| Parameter | Value | Method |

| Dimer Dissociation Energy | 28 kJ/mol | ECW Model wikipedia.org |

| Enthalpy of Reaction with Pyridine | -30.1 kJ/mol | Experimental wikipedia.org |

| Anionic Transmetalation Pathway Preference | 1.8 kcal/mol | Computational researchgate.net |

| Enthalpy of Formation (Crystalline) | -107.6 ± 1.7 kJ/mol | Differential Scanning Calorimetry rsc.org |

| Enthalpy of Formation (Gaseous) | +18 ± 2.5 kJ/mol | Differential Scanning Calorimetry rsc.org |

| Palladium-Allyl Bond Dissociation Energy | ≥ 237 kJ/mol | Calculation from Enthalpy Data rsc.org |

Rationalization of Stereoselectivity and Regioselectivity

Computational studies have been instrumental in explaining the origins of stereoselectivity and regioselectivity in reactions catalyzed by allylpalladium(II) complexes. The ability to model the subtle energetic differences between diastereomeric transition states allows for the rationalization and prediction of reaction outcomes.

In palladium-catalyzed asymmetric allylic alkylation, for example, the regioselectivity of the nucleophilic attack is a critical factor. Density Functional Theory (DFT) calculations have suggested that the geometry and coordination mode of the nucleophile can be the main factors controlling both regioselectivity and Z/E selectivity acs.org. By analyzing the transition state structures, researchers can determine how steric and electronic interactions between the chiral ligand, the allyl substrate, and the incoming nucleophile dictate the preferred pathway.

The origin of stereoselectivity in certain cross-coupling reactions has been rationalized through the computational modeling of diarylpalladium(II) complexes, which are key intermediates. These models indicate that the stereodetermining reductive elimination step proceeds through a conrotatory motion of the two aryl groups as the C-C bond is formed researchgate.net. Similarly, in the asymmetric allylation of imines, computational models of the enantiodetermining transition state are consistent with specific noncovalent interactions, such as π-stacking, between the substrate and the catalyst's chiral ligand, which differentiate the energies of the competing pathways researchgate.net. For substituted allyl systems, steric constraints often favor nucleophilic attack at the less substituted allylic carbon, providing a straightforward means of controlling regioselectivity acs.org.

Studies on Palladium Coordination Environment and Geometries

The coordination environment and geometry of the palladium centers in this compound and its derivatives have been extensively studied using techniques like single-crystal X-ray diffraction, complemented by DFT calculations. The parent dimer, [(η³-C₃H₅)PdCl]₂, features a centrosymmetric dimeric structure where each palladium atom is in a square planar environment wikipedia.org. The two palladium atoms are bridged by two chloride ligands.

In this structure, each allyl group is planar and oriented at an angle of approximately 111.5° to the square plane defined by the palladium and chlorine atoms wikipedia.org. DFT calculations on related (π-allyl)palladium(II) complexes have shown a good correlation between the computationally optimized structures and experimental data obtained from X-ray diffraction tandfonline.combohrium.comresearchgate.net. For some substituted allylpalladium chloride dimers, the Pd₂Cl₂ core is not perfectly planar but is bent, adopting a "butterfly" shape with dihedral angles such as 112.3(1)° researchgate.net. The palladium center is typically coordinated on the less sterically hindered face of the allyl ligand researchgate.net. The reaction of the dimer with Lewis bases leads to the cleavage of the chloride bridges and the formation of monomeric adducts, such as (η³-C₃H₅)PdCl(B), where B is the Lewis base wikipedia.org.

Table 2: Selected Structural Parameters for this compound and Derivatives Data compiled from experimental and computational studies.

| Compound Family | Coordination Geometry | Key Feature | Pd-C Distances |

| [(η³-C₃H₅)PdCl]₂ | Square Planar | Dimeric, Chloro-bridged wikipedia.org | All equal wikipedia.org |

| Substituted [Pd₂(μ-Cl)₂(π-allyl)₂] | Distorted Square Planar | "Butterfly" Pd₂Cl₂ core researchgate.net | Varies with substitution |

| [(η³-C₃H₅)PdCl(B)] | Square Planar | Monomeric Adduct wikipedia.org | Varies with Lewis base (B) |

Investigation of Metal-Metal Interactions in Dimeric Structures

The nature of metal-metal interactions in dimeric palladium complexes is a subject of significant theoretical and experimental interest. In dinuclear complexes, direct metal-metal bonds can form, or the interaction can be mediated through bridging ligands. The formal oxidation state of the metal plays a crucial role in determining the presence and order of such bonds.

For palladium(I) (d⁹) dimers, a direct Pd-Pd single bond is common, forming a diamagnetic [Pd¹-Pd¹]²⁺ core nih.gov. These interactions can be unsupported or supported by bridging ligands nih.gov. Theoretical studies on dipalladium(I) complexes have analyzed the electronic structures in detail, identifying σ, π, and hybrid σ–δ overlaps between the metallic orbitals, depending on the nature of the bridging ligands researchgate.net.